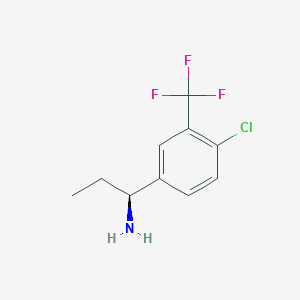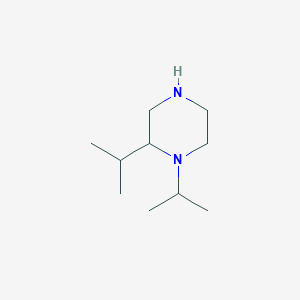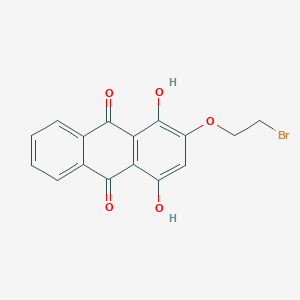
Dimethyl 3-hydroxyhexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-hydroxyhexanedioate is an organic compound with the molecular formula C8H14O5 It is a diester derivative of 3-hydroxyhexanedioic acid, characterized by the presence of two methoxycarbonyl groups attached to the hexanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 3-hydroxyhexanedioate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 3-hydroxyhexanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dimethyl 3-oxohexanedioate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Dimethyl 3-oxohexanedioate.
Reduction: Dimethyl 3-hydroxyhexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 3-hydroxyhexanedioate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of esterification and hydrolysis reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.
Industry: Used as an intermediate in the synthesis of polymers, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 3-hydroxyhexanedioate depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bonds, releasing 3-hydroxyhexanedioic acid and methanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Dimethyl 3-hydroxydecanedioate: Similar structure but with a longer carbon chain.
Dimethyl 3-hydroxypropionate: A shorter chain ester with similar functional groups.
Dimethyl 3-hydroxybutanedioate: Another diester with a different carbon chain length.
Uniqueness: Dimethyl 3-hydroxyhexanedioate is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups. This combination of features makes it versatile for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H14O5 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
dimethyl 3-hydroxyhexanedioate |
InChI |
InChI=1S/C8H14O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h6,9H,3-5H2,1-2H3 |
Clé InChI |
DYDLEGFFUXTDAD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)

![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)



![3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea](/img/structure/B13149505.png)
![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)

![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)


